Cas no 475102-14-8 ((1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid)

(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected indole core with a methyl substituent at the 5-position. This compound is a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds under mild conditions. The Boc group enhances stability and solubility, while the boronic acid moiety ensures reactivity with aryl or vinyl halides. Its well-defined structure and compatibility with diverse reaction conditions make it a reliable reagent for constructing complex indole-based scaffolds in pharmaceutical and materials research. The product is typically characterized by high purity and consistent performance in coupling applications.
(1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid structure
475102-14-8 structure
Product Name:(1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
CAS No:475102-14-8
MF:C14H18BNO4
MW:275.108024120331
MDL:MFCD04114580
CID:327985
PubChem ID:3863265
Update Time:2025-06-11

(1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 1-BOC-5-METHYL-1H-INDOLE-2-BORONIC ACID
    • (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
    • 1-BOC-5-methylindole-2-boronic acid
    • 1H-Indole-1-carboxylic acid, 2-borono-5-methyl-, 1-(1,1-dimethylethyl) ester
    • N-Boc-5-methyl-1H-indole-2-boronic acid
    • MFCD04114580
    • AB18597
    • CS-0002262
    • FT-0644718
    • BS-2073
    • N-BOC-5-METHYLINDOLE-2-BORONIC ACID
    • A827254
    • AKOS015836476
    • [5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic Acid
    • 5-Methyl-1H-indole-2-boronic acid, BOC protected
    • W17385
    • SCHEMBL593975
    • 1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl-2-boronic acid
    • J-503652
    • {1-[(tert-butoxy)carbonyl]-5-methyl-1H-indol-2-yl}boronic acid
    • 5-METHYL-1H-INDOLE-2-BORONIC ACID, N-BOC PROTECTED
    • 1-Boc-5-methyl-1H-indole-2-boronic acid, AldrichCPR
    • [5-methyl-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2-indolyl]boronic acid
    • 475102-14-8
    • 1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-ylboronic acid
    • DTXSID50397538
    • SY129272
    • (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronicacid
    • [1-(tert-butoxycarbonyl)-5-methyl-1h-indol-2-yl]boronic acid
    • AMY41906
    • (1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
    • MDL: MFCD04114580
    • Inchi: 1S/C14H18BNO4/c1-9-5-6-11-10(7-9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3
    • InChI Key: PEOOUPNYKOKTRH-UHFFFAOYSA-N
    • SMILES: O(C(N1C(B(O)O)=CC2C=C(C)C=CC1=2)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 275.13300
  • Monoisotopic Mass: 275.133
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.7A^2

Experimental Properties

  • Density: 1.16
  • Melting Point: 112-116
  • Boiling Point: 456.8 ℃ at 760 mmHg
  • Flash Point: 230.1°C
  • Refractive Index: 1.541
  • PSA: 71.69000
  • LogP: 1.41270

(1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid Security Information

  • Hazard Statement: Irritant/Keep Cold
  • Hazardous Material Identification: Xi
  • Storage Condition:Keep cold

(1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid Production Method

(1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:475102-14-8)(1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
Order Number:A827254
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):474.0
Email:sales@amadischem.com

Additional information on (1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid

Recent Advances in the Application of (1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid (CAS: 475102-14-8) in Chemical Biology and Pharmaceutical Research

The compound (1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid (CAS: 475102-14-8) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. As a boronic acid derivative, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of protease inhibitors and other therapeutic agents. Recent studies have highlighted its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex molecular architectures in drug discovery.

One of the most notable advancements involves the use of this compound in the synthesis of indole-based inhibitors targeting key enzymes such as HIV-1 protease and thrombin. Researchers have demonstrated that the boronic acid moiety enhances the binding affinity and selectivity of these inhibitors, making them promising candidates for clinical development. Additionally, its tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic processes, which is critical for large-scale production.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists utilized (1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid to develop a novel class of covalent inhibitors for SARS-CoV-2 main protease. The study revealed that the boronic acid group forms reversible covalent bonds with the catalytic cysteine residue of the protease, leading to potent antiviral activity. This finding opens new avenues for designing broad-spectrum antiviral agents.

Another emerging application is in the field of targeted drug delivery. Researchers have functionalized nanoparticles with this boronic acid derivative to achieve pH-responsive release of chemotherapeutic agents in tumor microenvironments. The unique properties of the compound, such as its ability to form dynamic covalent bonds with diols, enable precise control over drug release kinetics, thereby minimizing off-target effects.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of boronic acid-containing drugs. Recent efforts have focused on improving the solubility and metabolic stability of these compounds through structural modifications. For instance, introducing hydrophilic substituents on the indole ring has shown promise in enhancing bioavailability.

In conclusion, (1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid (CAS: 475102-14-8) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from enzyme inhibition to targeted drug delivery, underscoring its potential in addressing unmet medical needs. Future research should focus on further elucidating its mechanism of action and exploring its utility in other therapeutic areas.

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Amadis Chemical Company Limited
(CAS:475102-14-8)(1-(tert-butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
A827254
Purity:99%
Quantity:5g
Price ($):474.0
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